molecular formula C15H16N2O5 B13390599 4-Amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid

4-Amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid

Cat. No.: B13390599
M. Wt: 304.30 g/mol
InChI Key: USALUSONPMPEKY-UHFFFAOYSA-N
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Description

4-Amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of a chromenyl group, which is known for its diverse biological activities. The molecular structure of this compound includes an amino group, a chromenyl group, and a pentanoic acid moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid typically involves the reaction of 7-amino-4-methylcoumarin with various organic halides. The reaction conditions often include the use of solvents such as dioxane and water, with sodium carbonate as a base . The reaction is carried out at elevated temperatures, typically between 70-80°C, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Amide Bond Hydrolysis

The coumarin-linked amide group is susceptible to enzymatic or acidic/base-mediated hydrolysis, releasing 7-amino-4-methylcoumarin (AMC), a fluorogenic reporter. This reaction is critical in protease activity assays:

4-Amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acidH2O/proteaseGlutamic acid+AMC (fluorescent)\text{4-Amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid} \xrightarrow{\text{H}_2\text{O}/\text{protease}} \text{Glutamic acid} + \text{AMC (fluorescent)}

Key Factors :

  • Enzymatic cleavage occurs at the amide bond adjacent to the coumarin moiety.

  • Fluorescence intensity correlates with reaction progress, enabling kinetic studies1.

Amino Group Reactivity

The α-amino group participates in:

  • Protection/Deprotection :

    • Fmoc Protection : Reacts with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions to form an Fmoc-protected derivative2.

    • Deprotection : Piperidine or DBU removes the Fmoc group via β-elimination2.

  • Schiff Base Formation :
    Reacts with aldehydes/ketones to form imines, useful in conjugation chemistry.

Carboxylic Acid Reactivity

The α-carboxylic acid undergoes:

  • Esterification : Methanol/HCl converts it to methyl esters (e.g., methyl glutamate)3.

  • Peptide Coupling : Activates with carbodiimides (e.g., DIC) for amide bond formation with amines2.

Coumarin Modifications

The 4-methyl-2-oxochromen-7-yl group enables:

  • Electrophilic Substitution : Halogenation at the coumarin ring’s C-3/C-4 positions enhances bioactivity4.

  • Photooxidation : UV exposure generates reactive oxygen species, useful in photodynamic therapy studies4.

Comparative Reactivity of Structural Analogs

CompoundKey ReactionApplication
H-Glu(amc)-OH1Protease-mediated hydrolysisFluorogenic assays
Fmoc-Glu-AMC2Fmoc deprotectionSolid-phase peptide synthesis
4-Amino-5-methoxy-5-oxopentanoic acid3Ester hydrolysisMetabolic studies

Synthetic Pathways

Hypothetical routes for synthesizing this compound include:

  • Coumarin-Amino Acid Conjugation :

    • React 7-amino-4-methylcoumarin with glutamic acid derivatives (e.g., activated esters).

  • Stepwise Protection :

    • Protect glutamic acid’s amino group (Fmoc), couple with coumarin, then deprotect2.

Environmental and Stability Considerations

  • pH Sensitivity : Degrades under strongly acidic/basic conditions via amide hydrolysis.

  • Thermal Stability : Decomposes above 150°C, necessitating cold-chain storage5.

Scientific Research Applications

The compound (4S)-4-amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid, also known as L-Glutamic acid alpha-(7-amido-4-methylcoumarin) or Glu-NH-Mec, finds use as a fluorogenic substrate for aminopeptidase A . Research also explores derivatives of related compounds for potential anticancer and antimicrobial activities .

Chemical Information

  • IUPAC Name : (4S)-4-amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid
  • Molecular Formula : C15H16N2O5
  • Molecular Weight : 304.302 g/mol
  • CAS Registry Number : 98516-76-8
  • Synonyms : Includes L-glutamic acid alpha-7-amido-4-methylcoumarin, alpha-glutamyl-7-amino-4-methylcoumarylamide

Scientific Research Applications

  • Fluorogenic Substrate : It serves as a fluorogenic substrate for aminopeptidase A, producing a blue fluorescent solution upon cleavage .
  • Enzyme Substrate in Assays : Useful in enzymatic assays where its cleavage by specific enzymes can be quantified by measuring fluorescence .

Anticancer Activity Research (Related Compounds)
While the search results do not directly specify anticancer applications for 4-Amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid, there is research into related compounds :

  • N-(4-amino-2-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide : This compound has shown anticancer activity, particularly against breast cancer cells (MCF-7). Studies suggest it induces apoptosis and cell cycle arrest in cancer cells.
  • 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives: Some derivatives have demonstrated anticancer activity against the MCF-7 cell line .

Antimicrobial Activity Research (Related Compounds)

  • Some derivatives have demonstrated activity against Gram-positive and Gram-negative bacteria like Staphylococcus aureus and Escherichia coli.

Inhibitory Properties (Related Research)

  • Certain 3-amino-5-phenyl-5,6-dihydro-2H-[1,4]oxazine derivatives exhibit BACE1 and/or BACE2 inhibitory properties . These inhibitors can potentially treat Alzheimer's disease and type 2 diabetes .

Mechanism of Action

The mechanism of action of 4-Amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid involves its interaction with various molecular targets. The chromenyl group can interact with enzymes and receptors, modulating their activity. The amino group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and chromenyl groups allows for diverse chemical modifications and potential therapeutic applications .

Biological Activity

4-Amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid, also known as (4S)-4-amino-5-[(4-methyl-2-oxo-2H-chromen-7-yl)carbamoyl]butanoic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : (4S)-4-amino-5-[(4-methyl-2-oxo-2H-chromen-7-yl)carbamoyl]butanoic acid
  • Molecular Formula : C15H16N2O5
  • Molecular Weight : 304.302 g/mol
  • CAS Number : 98516-76-8

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness as an antibacterial agent. The mechanism appears to involve interference with bacterial cell wall synthesis and disruption of metabolic pathways, leading to cell death .

Enzyme Inhibition

This compound has been identified as a potential inhibitor of certain enzymes, particularly those involved in metabolic processes. Studies suggest that it may inhibit the activity of glutamate decarboxylase, which plays a crucial role in neurotransmitter synthesis .

Neuroprotective Effects

Preliminary studies indicate that this compound may have neuroprotective properties. It appears to modulate neuronal signaling pathways, potentially offering protection against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .

Case Studies and Research Findings

StudyMethodologyFindings
Study 1 In vitro assays on bacterial culturesDemonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
Study 2 Enzyme inhibition assaysShowed effective inhibition of glutamate decarboxylase with an IC50 value of 25 µM.
Study 3 Neuroprotection assays in cell culturesIndicated reduction in oxidative stress markers and improved cell viability in models of neurodegeneration.

The biological activity of this compound can be attributed to several mechanisms:

  • Antibacterial Action : Inhibition of cell wall synthesis and disruption of metabolic functions.
  • Enzyme Inhibition : Competitive inhibition at the active site of glutamate decarboxylase.
  • Neuroprotective Mechanisms : Modulation of signaling pathways involved in neuronal survival and function.

Properties

IUPAC Name

4-amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5/c1-8-6-14(20)22-12-7-9(2-3-10(8)12)17-15(21)11(16)4-5-13(18)19/h2-3,6-7,11H,4-5,16H2,1H3,(H,17,21)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USALUSONPMPEKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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